molecular formula C22H21ClFN3O3 B1649590 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-52-9

8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B1649590
CAS RN: 1021032-52-9
M. Wt: 429.9
InChI Key: BHNFBCFKRZKBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as CF33, is a small molecule inhibitor that has been developed for cancer treatment. CF33 has shown promising results in preclinical studies and is currently being tested in clinical trials.

Mechanism of Action

8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione causes the degradation of these proteins and leads to cancer cell death.
Biochemical and Physiological Effects
8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have minimal toxicity to normal cells.

Advantages and Limitations for Lab Experiments

One advantage of 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is that it has shown potent anti-cancer activity in preclinical studies. Another advantage is that it has minimal toxicity to normal cells. However, one limitation of 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is that it may have off-target effects, which could lead to unwanted side effects. Additionally, 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may have limited efficacy in certain types of cancer.

Future Directions

For 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione research include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials to evaluate its safety and efficacy.

Scientific Research Applications

8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have potent anti-cancer activity in preclinical studies. It inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has also been shown to inhibit tumor growth in mouse models of breast and pancreatic cancer.

properties

IUPAC Name

8-(2-chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c23-18-14-16(24)6-7-17(18)19(28)26-12-9-22(10-13-26)20(29)27(21(30)25-22)11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNFBCFKRZKBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128065
Record name 8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS RN

1021032-52-9
Record name 8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021032-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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